利福平-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

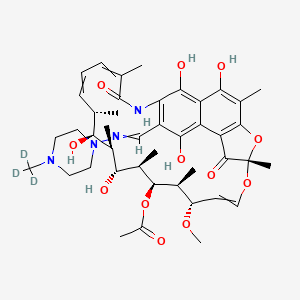

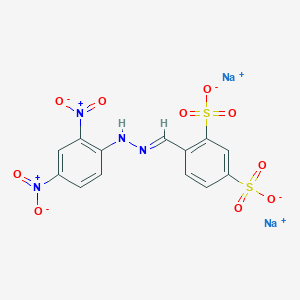

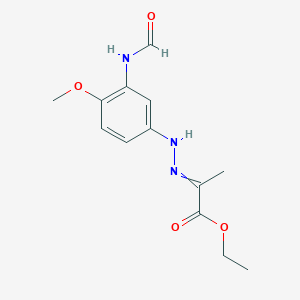

Rifampicin-d3 is a deuterated form of rifampicin, an antibiotic used to treat several types of bacterial infections, including tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . The deuterium atoms in Rifampicin-d3 replace hydrogen atoms, making it useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.

科学研究应用

Rifampicin-d3 is extensively used in scientific research due to its unique properties:

Chemistry: Used in studies to understand the drug’s stability and reactivity.

Biology: Helps in tracking the drug’s distribution and metabolism in biological systems.

Medicine: Used in pharmacokinetic studies to improve drug formulations and dosing regimens.

Industry: Employed in quality control and analytical testing of pharmaceutical products

生化分析

Biochemical Properties

Rifampicin-d3, like its parent compound rifampicin, is a rifamycin antibiotic and an inhibitor of bacterial RNA polymerase . It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages . It also interacts with various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria .

Cellular Effects

Rifampicin-d3, through its parent compound rifampicin, has significant effects on various types of cells and cellular processes . It influences cell function by affecting cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .

Molecular Mechanism

Rifampicin-d3 shares the same molecular mechanism as rifampicin. It acts by activating the nuclear pregnane X receptor, which in turn affects cytochromes P450, glucuronosyltransferases, and p-glycoprotein activities . This pattern of action may explain many of the rifampicin inducing drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rifampicin-d3 can change over time . For example, a study showed that the efficacy of rifampicin strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .

Dosage Effects in Animal Models

In animal models, the effects of rifampicin-d3 can vary with different dosages . For example, a study showed that an intensified high-dose rifampicin-containing regimen significantly improved bactericidal activity for TB meningitis over the first-line, standard-dose rifampicin regimen, without an increase in intracerebral inflammation .

Metabolic Pathways

Rifampicin-d3 is involved in several metabolic pathways. For example, it has been found to be associated with pyrimidine, purine, arginine, phenylalanine, tyrosine, and tryptophan metabolic pathways .

Transport and Distribution

Rifampicin-d3, like rifampicin, is transported and distributed within cells and tissues . For example, a study showed that rifampicin can act on a pattern: rifampicin activates the nuclear pregnane X receptor that in turn affects cytochromes P450, glucuronosyltransferases and p-glycoprotein activities .

Subcellular Localization

Given that it shares the same molecular mechanism as rifampicin, it is likely that it also localizes in the same subcellular compartments as rifampicin .

准备方法

Synthetic Routes and Reaction Conditions

Rifampicin-d3 is synthesized starting from rifamycin S and tert-butylamine. The process involves two main steps: formation of rifamycin oxazine and its subsequent ring-opening by 1-amino-4-methyl piperazine . This method has been optimized to improve yield and reduce the use of expensive reagents.

Industrial Production Methods

Industrial production of rifampicin, including its deuterated form, often employs continuous flow synthesis. This method enhances efficiency and reduces costs by coupling reaction steps and purification in a microreactor, achieving a 67% overall yield .

化学反应分析

Types of Reactions

Rifampicin-d3 undergoes various chemical reactions, including:

Oxidation: Rifampicin can be oxidized to form rifampin quinone.

Reduction: Reduction reactions can convert rifampicin to its reduced forms.

Substitution: Substitution reactions involve replacing functional groups on the rifampicin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic reagents.

Major Products

Oxidation: Rifampin quinone.

Reduction: Reduced rifampicin derivatives.

Substitution: Various substituted rifampicin analogs.

作用机制

Rifampicin-d3 works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase, inhibiting the enzyme and impeding RNA synthesis . This action reduces the affinity of RNA polymerase for short RNA transcripts, effectively halting bacterial replication. It does not affect mammalian RNA polymerase, making it specific to bacterial cells .

相似化合物的比较

Similar Compounds

Rifampicin: The non-deuterated form, widely used in clinical settings.

Rifabutin: Another rifamycin antibiotic, used primarily for Mycobacterium avium complex infections.

Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.

Uniqueness

Rifampicin-d3’s deuterium atoms make it particularly useful in pharmacokinetic studies, providing more accurate tracking of the drug’s metabolism and distribution compared to its non-deuterated counterparts .

属性

IUPAC Name |

[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-LGNOTXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)